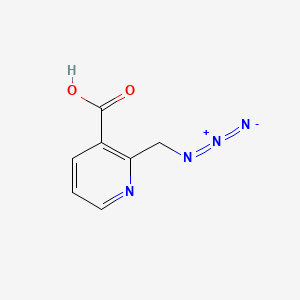
2-(Azidomethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is particularly notable for its use in RNA structure profiling and gene editing technologies.
Biochemical Analysis
Biochemical Properties
2-(Azidomethyl)nicotinic acid interacts with RNA molecules in a process called icSHAPE . This process uses this compound in a chemoaffinity method to probe RNA structure . The compound is an azido version of the cell-permeable SHAPE reagent 2-methylnicotinic acid imidazolide (NAI) that permits the tagging of this compound-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Cellular Effects
The use of this compound in the icSHAPE process allows for the profiling of RNA structure within living cells . This provides valuable insights into the structure of RNA and its role in cellular processes . Additionally, the azidomethylnicotinyl (AMN) group of this compound has been demonstrated to block the function of gRNA and CRISPR systems .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RNA molecules. It is used in the icSHAPE process, where it reacts with the unpaired ribose of unstructured nucleotides . This allows for the tagging of this compound-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Temporal Effects in Laboratory Settings
Its use in the icSHAPE process suggests that it may have a stable interaction with RNA molecules .
Metabolic Pathways
It is known that this compound is used in the icSHAPE process to probe RNA structure .
Transport and Distribution
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Subcellular Localization
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.
Major Products Formed:
Substitution Reactions: Formation of azidomethyl derivatives.
Reduction Reactions: Conversion of the azido group to an amine group.
Scientific Research Applications
2-(Azidomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA and other nucleic acids. The azidomethylnicotinyl group can block the function of guide RNA and CRISPR systems, which can be reactivated by removing the azido groups with Staudinger reduction. This provides a means to control nucleic acid cleavage and gene editing in live cells .
Comparison with Similar Compounds
2-Methylnicotinic Acid Imidazolide: Another derivative of nicotinic acid used in RNA structure profiling.
N-Methyl-Isatoic Anhydride: Used in RNA chemical modification and structure analysis.
Uniqueness: 2-(Azidomethyl)nicotinic acid is unique due to its azido group, which allows for specific interactions and modifications in nucleic acid research. Its ability to control gene editing processes sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

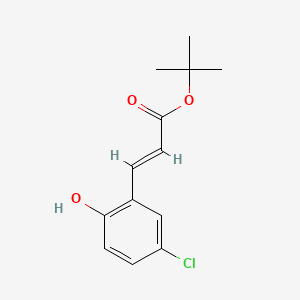
![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)
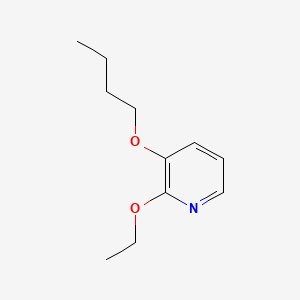
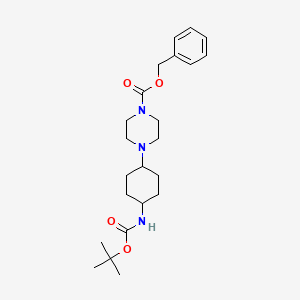
![7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
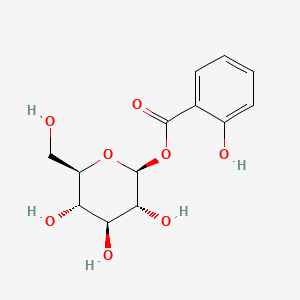
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
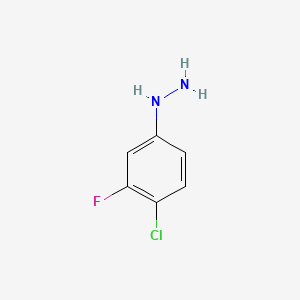
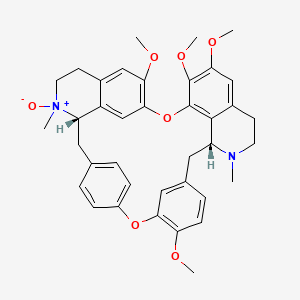
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
